2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C11H13F3N2O4S and a molecular weight of 326.29 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroethyl group and a dimethylsulfamoyl-substituted phenyl ring. It is used in various scientific research applications due to its distinctive properties.
Scientific Research Applications
2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate typically involves the reaction of 4-(dimethylsulfamoyl)aniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group into an amine, altering the compound’s properties.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the dimethylsulfamoyl group can modulate its solubility and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate include:
2,2,2-Trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate: This compound has a trifluoromethoxy group instead of a dimethylsulfamoyl group, which can affect its chemical properties and applications.
2,2,2-Trifluoroethyl N-[4-(methylsulfonyl)phenyl]carbamate: The presence of a methylsulfonyl group can alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4S/c1-16(2)21(18,19)9-5-3-8(4-6-9)15-10(17)20-7-11(12,13)14/h3-6H,7H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTFNWHEEXZLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163540 | |
Record name | 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-48-6 | |
Record name | 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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